molecular formula C27H52O4 B8231049 Undecanedioic acid, bis(2-ethylhexyl) ester CAS No. 38717-66-7

Undecanedioic acid, bis(2-ethylhexyl) ester

Cat. No.: B8231049
CAS No.: 38717-66-7
M. Wt: 440.7 g/mol
InChI Key: OBGDYPHCSMRYGV-UHFFFAOYSA-N
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Description

Undecanedioic acid, bis(2-ethylhexyl) ester: is an organic compound that belongs to the class of esters. It is derived from undecanedioic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of undecanedioic acid, bis(2-ethylhexyl) ester typically involves the esterification reaction between undecanedioic acid and 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: Undecanedioic acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to undecanedioic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters through transesterification.

    Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed:

    Hydrolysis: Undecanedioic acid and 2-ethylhexanol.

    Transesterification: New esters and 2-ethylhexanol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Undecanedioic acid, bis(2-ethylhexyl) ester has several scientific research applications, including:

    Polymer Chemistry: It is used as a plasticizer in the production of polymers to enhance their flexibility and durability.

    Biomedical Research: The ester is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industrial Applications: It is used in the formulation of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.

Mechanism of Action

The mechanism of action of undecanedioic acid, bis(2-ethylhexyl) ester involves its interaction with molecular targets through ester bonds. In drug delivery systems, the ester can form stable complexes with drugs, facilitating their controlled release. The pathways involved include ester hydrolysis and transesterification, which allow the compound to release the active drug molecules in a controlled manner.

Comparison with Similar Compounds

  • Decanedioic acid, bis(2-ethylhexyl) ester
  • Dodecanedioic acid, bis(2-ethylhexyl) ester
  • Hexanedioic acid, bis(2-ethylhexyl) ester

Comparison: Undecanedioic acid, bis(2-ethylhexyl) ester is unique due to its specific chain length, which provides a balance between flexibility and stability. Compared to decanedioic acid, bis(2-ethylhexyl) ester, it offers better flexibility, while compared to dodecanedioic acid, bis(2-ethylhexyl) ester, it provides better stability. This makes it a preferred choice in applications requiring a balance of these properties.

Properties

IUPAC Name

bis(2-ethylhexyl) undecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O4/c1-5-9-18-24(7-3)22-30-26(28)20-16-14-12-11-13-15-17-21-27(29)31-23-25(8-4)19-10-6-2/h24-25H,5-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGDYPHCSMRYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCCC(=O)OCC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959534
Record name Bis(2-ethylhexyl) undecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38717-66-7
Record name 1,11-Bis(2-ethylhexyl) undecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38717-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanedioic acid, bis(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038717667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl) undecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecanedioic acid, 1,11-bis(2-ethylhexyl) ester
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